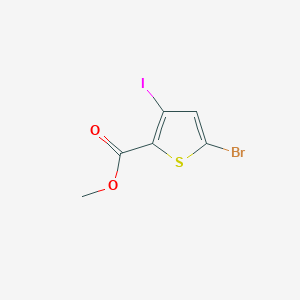

Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate is a chemical compound with the molecular formula C6H3BrIO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate typically involves the bromination and iodination of methyl 2-thiophenecarboxylate. The process begins with the bromination of methyl 2-thiophenecarboxylate using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by iodination using iodine and a suitable oxidizing agent like hydrogen peroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Organometallic reagents such as Grignard reagents or organolithium compounds.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various functionalized thiophene derivatives.

Scientific Research Applications

Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate has several applications in scientific research:

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved are subject to ongoing research and can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-Bromo-3-thiophenecarboxylate: Similar structure but lacks the iodine atom.

Methyl 2-Iodo-3-thiophenecarboxylate: Similar structure but lacks the bromine atom.

Methyl 2,5-Dibromo-3-thiophenecarboxylate: Contains two bromine atoms instead of one bromine and one iodine.

Uniqueness

Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate is unique due to the presence of both bromine and iodine atoms on the thiophene ring. This dual halogenation provides distinct reactivity and allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biological Activity

Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound by examining its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with both bromine and iodine atoms, along with a carboxylate ester functional group. Its molecular formula is C7H5BrI O2, indicating a complex structure that allows for diverse chemical interactions.

| Property | Description |

|---|---|

| Molecular Formula | C7H5BrI O2 |

| Functional Groups | Carboxylate ester, halogen substituents |

| Solubility | Soluble in organic solvents; limited solubility in water |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes by binding to their active sites.

- Disruption of Cellular Processes : By modifying protein functions, it can disrupt normal cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values against selected pathogens are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Bacillus subtilis | 100 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies have shown that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, a study reported that this compound reduced cell viability in human breast cancer cells by approximately 40% at a concentration of 25 µM after 48 hours of treatment.

Case Studies

-

Case Study on Antimicrobial Activity :

In a controlled laboratory setting, Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate was tested against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound displayed a zone of inhibition measuring 29 mm, indicating potent antibacterial effects compared to standard antibiotics like tetracycli -

Case Study on Anticancer Effects :

A research team conducted experiments on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that treatment with the compound led to significant reductions in cell proliferation and increased rates of apoptosis, suggesting a promising avenue for cancer therapy developme

Properties

Molecular Formula |

C6H4BrIO2S |

|---|---|

Molecular Weight |

346.97 g/mol |

IUPAC Name |

methyl 5-bromo-3-iodothiophene-2-carboxylate |

InChI |

InChI=1S/C6H4BrIO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,1H3 |

InChI Key |

RUCGHVXFPJVDHB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)Br)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.